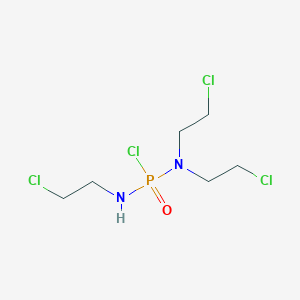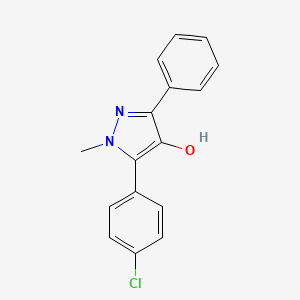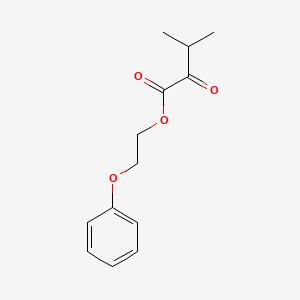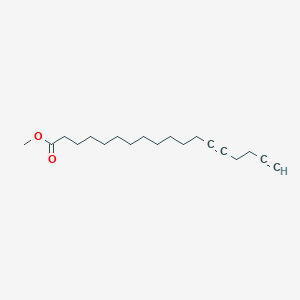
2-(Acetyloxy)-4,5-diethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)-4,5-diethylbenzoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a benzene ring with two ethyl groups at the 4 and 5 positions. This compound is structurally related to acetylsalicylic acid (aspirin), which is widely known for its medicinal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4,5-diethylbenzoic acid typically involves the acetylation of 4,5-diethylsalicylic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The process would involve careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-(Acetyloxy)-4,5-diethylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,5-diethylsalicylic acid and acetic acid.
Oxidation: The ethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Reagents like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,5-diethylsalicylic acid and acetic acid.
Oxidation: 4,5-diethylphthalic acid.
Substitution: Various substituted benzoic acids depending on the reagent used.
科学的研究の応用
2-(Acetyloxy)-4,5-diethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to acetylsalicylic acid.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(Acetyloxy)-4,5-diethylbenzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to acetylsalicylic acid. This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound acetylates a serine residue in the active site of the COX enzyme, leading to an irreversible inhibition .
類似化合物との比較
Similar Compounds
Acetylsalicylic acid (Aspirin): 2-(Acetyloxy)benzoic acid.
Salicylic acid: 2-Hydroxybenzoic acid.
Methyl salicylate: 2-(Methoxycarbonyl)phenol.
Uniqueness
2-(Acetyloxy)-4,5-diethylbenzoic acid is unique due to the presence of ethyl groups at the 4 and 5 positions on the benzene ring. These ethyl groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other similar compounds .
特性
CAS番号 |
58138-56-0 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
2-acetyloxy-4,5-diethylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-4-9-6-11(13(15)16)12(17-8(3)14)7-10(9)5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
QDWMNGQREGXLAP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1CC)OC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
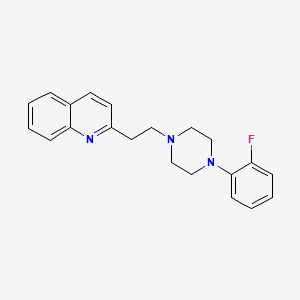
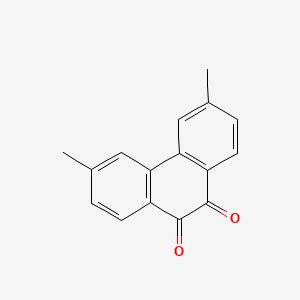
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
